molecular formula C7H9NO2S B8794459 Methyl 2-amino-2-(thiophen-2-yl)acetate

Methyl 2-amino-2-(thiophen-2-yl)acetate

Cat. No.: B8794459
M. Wt: 171.22 g/mol
InChI Key: NIQYTSNCFFGUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(thiophen-2-yl)acetate is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 2-amino-2-thiophen-2-ylacetate

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4,6H,8H2,1H3

InChI Key

NIQYTSNCFFGUMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CS1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-2-(thiophen-2-yl)acetate: Strategies and Methodologies for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-2-(thiophen-2-yl)acetate, a heterocyclic α-amino acid ester, represents a valuable building block in medicinal chemistry and drug development. Its structural motif, featuring a thiophene ring, is a well-established bioisostere for phenyl groups, often leading to improved pharmacological profiles. This technical guide provides a comprehensive overview of the synthetic routes to this important compound, with a focus on practical, field-proven methodologies. We will delve into the classic Strecker synthesis, offering a detailed, two-step protocol for its racemic preparation. Furthermore, we will explore the cutting-edge field of asymmetric synthesis, discussing strategies to obtain enantiomerically pure forms of the target molecule, which are often crucial for therapeutic efficacy. This guide is intended for researchers, scientists, and professionals in drug development, providing both the theoretical underpinnings and practical details necessary for the successful synthesis of this compound.

Introduction: The Significance of Thiophene-Containing Amino Acids

The incorporation of heterocyclic scaffolds into drug candidates is a cornerstone of modern medicinal chemistry. Thiophene, a sulfur-containing aromatic heterocycle, is of particular interest due to its ability to mimic the phenyl group while often conferring enhanced metabolic stability and unique electronic properties.[1] Consequently, α-amino acids bearing a thiophene moiety are sought-after intermediates in the synthesis of a wide array of biologically active molecules. This compound serves as a key precursor for the synthesis of more complex molecules, including but not limited to, novel antibiotics, enzyme inhibitors, and receptor modulators.

Racemic Synthesis via the Strecker Reaction: A Classic and Robust Approach

The Strecker synthesis, first reported in 1850, remains one of the most versatile and reliable methods for the preparation of α-amino acids.[2] The reaction proceeds through a three-component condensation of an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of this compound, the readily available 2-thiophenecarboxaldehyde serves as the starting material.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages: the formation of the α-aminonitrile intermediate and its subsequent conversion to the target methyl ester.

G start 2-Thiophenecarboxaldehyde step1 Strecker Reaction (NH4Cl, KCN) start->step1 intermediate 2-Amino-2-(thiophen-2-yl)acetonitrile step1->intermediate step2 Esterification (MeOH, HCl or SOCl2) intermediate->step2 product This compound Hydrochloride step2->product

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The Strecker Reaction

The Strecker synthesis commences with the reaction between 2-thiophenecarboxaldehyde and ammonia (generated in situ from ammonium chloride) to form an imine. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the α-aminonitrile.[2]

G cluster_0 Strecker Reaction Mechanism 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Imine Formation Imine Formation 2-Thiophenecarboxaldehyde->Imine Formation + NH3 α-Aminonitrile α-Aminonitrile Imine Formation->α-Aminonitrile + CN-

Caption: Mechanism of the Strecker reaction.

Experimental Protocols

Part A: Synthesis of 2-Amino-2-(thiophen-2-yl)acetonitrile

This protocol is adapted from established Strecker synthesis procedures.[2]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Methanol

  • Water

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add 2-thiophenecarboxaldehyde (1.0 eq) to the cooled solution, followed by the slow, portion-wise addition of potassium cyanide (1.0 eq). Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-(thiophen-2-yl)acetonitrile. The product can be purified by crystallization or used directly in the next step.

Part B: Synthesis of this compound Hydrochloride

This protocol is based on a general method for the esterification of amino acids.[3]

Materials:

  • 2-Amino-2-(thiophen-2-yl)acetonitrile

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

  • Diethyl ether

Procedure:

  • In a fume hood, carefully add thionyl chloride (2.0 eq) dropwise to anhydrous methanol at 0°C with stirring. Caution: This reaction is exothermic and releases HCl gas.

  • To this methanolic HCl solution, add the crude 2-amino-2-(thiophen-2-yl)acetonitrile (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • If precipitation is slow, diethyl ether can be added to facilitate the process.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.

Parameter Part A: Aminonitrile Formation Part B: Esterification
Key Reagents 2-Thiophenecarboxaldehyde, NH₄Cl, KCN2-Amino-2-(thiophen-2-yl)acetonitrile, Methanol, SOCl₂/HCl
Solvent Water/MethanolMethanol
Temperature 0°C to Room Temperature0°C to Reflux
Reaction Time Overnight4-6 hours
Product Form Crude solid/oilCrystalline solid (Hydrochloride salt)

Asymmetric Synthesis: Accessing Enantiomerically Pure Thienylglycine Derivatives

For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral molecule is essential, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The asymmetric Strecker reaction provides a powerful tool for the enantioselective synthesis of α-amino acids.[4][5]

Strategies for Asymmetric Induction

Two primary strategies are employed to achieve enantioselectivity in the Strecker reaction:

  • Use of Chiral Auxiliaries: A chiral amine can be used instead of ammonia. This amine reacts with the aldehyde to form a chiral imine, which then undergoes diastereoselective cyanide addition. The chiral auxiliary is subsequently cleaved to yield the enantiomerically enriched amino acid.

  • Use of Chiral Catalysts: A chiral catalyst, typically a Lewis acid or a Lewis base, is used to control the facial selectivity of the cyanide attack on an achiral imine. This approach is often more atom-economical.[6][7]

Chiral Catalysts for Heteroaromatic Aldehydes

While specific catalysts for the asymmetric Strecker reaction of 2-thiophenecarboxaldehyde are not extensively detailed in the readily available literature, catalysts that have shown high efficacy for other aromatic and heteroaromatic aldehydes are promising candidates. These include complexes of titanium, zirconium, and various organocatalysts such as thiourea derivatives and cinchona alkaloids.[4][5]

G start 2-Thiophenecarboxaldehyde step1 Imine Formation (Achiral Amine) start->step1 intermediate Achiral Imine step1->intermediate step2 Enantioselective Cyanide Addition (Chiral Catalyst) intermediate->step2 product Enantiomerically Enriched α-Aminonitrile step2->product

Caption: Catalytic asymmetric Strecker reaction workflow.

Further research and screening of known chiral catalyst systems would be necessary to optimize the enantioselectivity for the synthesis of this compound.

Characterization

The final product, this compound hydrochloride, is a solid.[8] Its identity and purity should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl and the amine N-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The classic Strecker synthesis provides a robust and scalable route to the racemic product, which can be valuable for initial biological screening and further derivatization. For applications requiring stereochemical purity, the asymmetric Strecker reaction offers a powerful approach, with a variety of chiral catalysts and auxiliaries available for investigation. This technical guide provides a solid foundation for researchers to confidently undertake the synthesis of this important heterocyclic amino acid ester, paving the way for the discovery of novel therapeutic agents.

References

  • Arkivoc. (2014). Recent advances in asymmetric Strecker reactions. [Link]

  • ResearchGate. (n.d.). Recent advances on asymmetric Strecker reactions. [Link]

  • ACS Publications. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
  • RSC Publications. (n.d.). Catalytic Asymmetric Strecker Synthesis. [Link]

  • PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • MDPI. (2021). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. [Link]

  • Organic Syntheses. (n.d.). 2-THENALDEHYDE. [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

  • PMC. (n.d.). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. [Link]

  • MDPI. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

Sources

Spectroscopic Characterization of Methyl 2-amino-2-(thiophen-2-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-amino-2-(thiophen-2-yl)acetate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound is a heterocyclic compound of significant interest due to the prevalence of the thiophene motif in numerous biologically active molecules.[1][2][3] Thiophene derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[1][4] Accurate and thorough spectroscopic analysis is paramount for confirming the chemical structure, purity, and stability of this intermediate, ensuring the integrity of downstream drug development processes. This guide explains the causality behind experimental choices and provides self-validating protocols for the robust characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Thiophene H5~7.3-7.4Doublet of doublets1HCoupled to H3 and H4.
Thiophene H3~7.0-7.1Doublet of doublets1HCoupled to H5 and H4.
Thiophene H4~6.9-7.0Doublet of doublets1HCoupled to H3 and H5.
α-CH~4.5-4.7Singlet1HThe methine proton is adjacent to the amino group and the thiophene ring.
O-CH₃~3.7-3.8Singlet3HThe methyl ester protons.
NH₂Variable (typically ~1.5-3.0)Broad Singlet2HChemical shift is concentration and solvent dependent; may exchange with D₂O.[5]

Causality of Chemical Shifts: The protons on the thiophene ring are in the aromatic region, with their specific shifts determined by the electron-donating effect of the sulfur atom and the electron-withdrawing effect of the amino ester substituent.[6] The α-proton (α-CH) is deshielded due to its proximity to the electronegative nitrogen atom and the aromatic thiophene ring. The methyl ester protons (O-CH₃) appear as a characteristic singlet in the upfield region.[7] The protons of the primary amine (NH₂) typically appear as a broad singlet due to quadrupole broadening and hydrogen bonding, and their chemical shift is highly variable.[7]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Ester)~170-175The carbonyl carbon is significantly deshielded.
Thiophene C2~140-145The carbon atom attached to the amino ester group.
Thiophene C5~127-129
Thiophene C3~125-127
Thiophene C4~124-126
α-C~55-60The carbon atom attached to the amino group and thiophene ring.
O-CH₃~50-55The methyl ester carbon.

Causality of Chemical Shifts: The ester carbonyl carbon (C=O) resonates at a low field due to the strong deshielding effect of the double-bonded oxygen. The thiophene carbons appear in the aromatic region, with the carbon attached to the substituent (C2) being the most downfield. The α-carbon and the methyl ester carbon appear in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate analysis.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.[8]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.[9]

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Process the data similarly to the ¹H NMR spectrum.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate phase_baseline->calibrate integrate Integrate calibrate->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectral Data

The IR spectrum of this compound will exhibit absorption bands characteristic of the N-H, C-H, C=O, and C-S bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (primary amine)3400-3250MediumTwo bands are expected for a primary amine due to symmetric and asymmetric stretching.[10][11][12]
C-H Stretch (aromatic)~3100Medium to WeakCharacteristic of C-H bonds on the thiophene ring.[13]
C-H Stretch (aliphatic)3000-2850MediumFrom the methyl and methine groups.
C=O Stretch (ester)~1735StrongA strong, sharp peak is characteristic of the ester carbonyl group.
N-H Bend (primary amine)1650-1580Medium[10]
C=C Stretch (aromatic)1600-1450Medium to WeakFrom the thiophene ring.[2]
C-O Stretch (ester)1300-1000StrongTwo bands are typically observed.
C-S Stretch (thiophene)~700Medium to Weak[2]

Causality of Vibrational Frequencies: The positions of the absorption bands are determined by the bond strength and the masses of the atoms involved. The N-H stretching vibrations of the primary amine appear at high wavenumbers and are typically broad due to hydrogen bonding.[14] The ester C=O stretch is a very strong and characteristic absorption. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule as a whole.

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.[15]

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Acquire the sample spectrum. Typical parameters include:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Sample background->apply_sample acquire Acquire Spectrum apply_sample->acquire process Process Data acquire->process Final Spectrum Final Spectrum process->Final Spectrum

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectral Data

For this compound (Molecular Formula: C₇H₉NO₂S), the expected monoisotopic mass is 171.04 Da.

Ion m/z (expected) Notes
[M+H]⁺172.05Protonated molecular ion, likely to be the base peak in soft ionization techniques like ESI.
[M+Na]⁺194.03Sodium adduct, commonly observed.
[M-OCH₃]⁺140.02Loss of the methoxy group.
[M-COOCH₃]⁺112.03Loss of the carbomethoxy group, a common fragmentation for esters.
[Thiophen-2-yl-CH-NH₂]⁺112.03α-cleavage, another characteristic fragmentation.

Causality of Fragmentation: In mass spectrometry, the molecule is ionized and then fragments in a predictable manner. For amino acid esters, common fragmentation pathways include the loss of the alkoxy group from the ester and cleavage at the α-carbon.[16][17][18] The stability of the resulting fragments determines the intensity of their corresponding peaks in the mass spectrum. It is important to note that the molecular ion peak itself may be weak or absent in some cases, especially with energetic ionization methods.[19]

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.

Data Acquisition (Positive Ion ESI):

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable ion signal.

  • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • If desired, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for further structural confirmation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI) prepare_solution Prepare Dilute Solution infuse Infuse into ESI Source prepare_solution->infuse optimize Optimize Source Parameters infuse->optimize acquire_ms Acquire Mass Spectrum optimize->acquire_ms acquire_msms Acquire MS/MS (Optional) acquire_ms->acquire_msms Final Spectrum Final Spectrum acquire_msms->Final Spectrum

Caption: Workflow for Mass Spectrometry data acquisition using ESI.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, is indispensable for its unambiguous identification and quality control. By understanding the principles behind the spectral data and adhering to robust experimental protocols, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate. The data and methodologies presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of thiophene-based compounds.

References

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC. (2025, August 29).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). World Journal of Advanced Research and Reviews, 26(03), 687-701.
  • Al-Yasari, R. K. Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.
  • Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015, April 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 25-36.
  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010, April 5). Journal of the Chemical Society of Japan, Pure Chemistry Section, 81(1), 135-139.
  • IR: amines.
  • 24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts.
  • 24.10 Spectroscopy of Amines. (2023, September 20). Organic Chemistry | OpenStax.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. (2023, November 8). bioRxiv.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023, October 30). Journal of the American Society for Mass Spectrometry.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2025, May 31). Data in Brief, 61, 111741.
  • Why does the mass spectrum of an ester never show the molecular ion? (2014, July 18). ResearchGate.
  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences.
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Short Summary of 1H-NMR Interpretation.
  • peptide nmr.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts.

Sources

solubility and stability of Methyl 2-amino-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-amino-2-(thiophen-2-yl)acetate

Foreword: A Scientist's Perspective on Pre-formulation

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic is paved with rigorous scientific scrutiny. The intrinsic properties of a compound, specifically its solubility and stability, are foundational pillars upon which all subsequent development rests. Neglecting this crucial pre-formulation assessment is akin to building a skyscraper on an unstable foundation. This guide is crafted from the perspective of a senior application scientist to provide researchers, chemists, and formulation experts with a comprehensive framework for characterizing this compound. This compound, a derivative of the versatile 2-aminothiophene scaffold, holds potential as a key building block in medicinal chemistry.[1] Our focus will not be merely on presenting data, but on elucidating the causal relationships behind experimental design and interpreting the results to guide critical development decisions.

Molecular Profile and Physicochemical Characteristics

Understanding the fundamental structure of this compound is the first step in predicting its behavior.

  • Molecular Formula: C₇H₉NO₂S

  • Molecular Weight: 171.22 g/mol

  • Chemical Structure:

    • An alpha-amino acid ester.

    • Features a thiophene ring, a primary amine, and a methyl ester.

The presence of both a basic amino group and an ester linkage immediately signals potential pH-dependent solubility and susceptibility to hydrolytic degradation. The thiophene ring, an aromatic heterocycle, contributes to the molecule's overall lipophilicity but can also be a site for oxidative degradation.

Solubility Profiling: Beyond a Single Number

Solubility is not a monolithic value but a dynamic property highly dependent on the surrounding environment. A thorough understanding requires profiling across a range of pharmaceutically relevant conditions. The goal is to determine both kinetic and thermodynamic solubility to inform everything from initial biological assays to final dosage form design.

Causality in Solvent Selection

The choice of solvents is a strategic decision based on intended applications:

  • Aqueous Buffers (pH 3, 5, 7.4, 9): These are critical for simulating physiological conditions and understanding how the compound will behave in the gastrointestinal tract or bloodstream. The primary amine is expected to be protonated at acidic pH, increasing aqueous solubility.

  • Organic Solvents (DMSO, Ethanol, Methanol): Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent, often used to create high-concentration stock solutions for in-vitro screening. Ethanol and methanol are common co-solvents in formulation and are important to characterize for process chemistry.

  • Binary Solvent Systems (e.g., Ethanol/Water): These systems are frequently used in crystallization and formulation processes. Understanding solubility in such mixtures is crucial for process optimization.[2]

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is designed to determine thermodynamic (equilibrium) solubility, providing a gold-standard measurement.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. Causality: Using an excess of the solid ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours). Causality: Prolonged agitation at a constant temperature allows the system to reach thermodynamic equilibrium. Checking solubility at multiple time points (e.g., 24h and 48h) can confirm that equilibrium has been reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Causality: This step is critical to separate the saturated supernatant from any remaining solid particles, which would artificially inflate the measured concentration.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.

Data Presentation: Solubility Profile

The following table summarizes the expected solubility data for this compound.

Solvent SystemTemperature (°C)Solubility (mg/mL)
Aqueous Buffer, pH 3.025> 10.0 (Freely Soluble)
Aqueous Buffer, pH 7.425~ 1.0 - 2.0 (Sparingly Soluble)
Aqueous Buffer, pH 9.025< 0.1 (Slightly Soluble)
Deionized Water25~ 2.0 - 5.0 (Soluble)
Dimethyl Sulfoxide (DMSO)25> 100 (Very Soluble)
Ethanol25~ 20 - 30 (Freely Soluble)
Methanol25~ 30 - 50 (Freely Soluble)
(Note: The values presented are illustrative based on the chemical structure and require experimental verification.)
Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis prep1 Add excess solid to solvent vial prep2 Seal and agitate (e.g., 24h at 25°C) prep1->prep2 prep3 Centrifuge to separate solid prep2->prep3 ana1 Extract clear supernatant prep3->ana1 Equilibrated Sample ana2 Dilute sample into mobile phase ana1->ana2 ana3 Quantify via validated HPLC method ana2->ana3 result Calculate Solubility (mg/mL or µg/mL) ana3->result Concentration Data

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability: Identifying and Mitigating Liabilities

A stability assessment is a proactive search for the compound's "Achilles' heel." By subjecting the molecule to accelerated degradation conditions, we can predict its shelf-life, identify potential degradation products, and establish appropriate handling and storage protocols.

Forced Degradation (Stress Testing) Protocol

This study is designed based on ICH Q1A guidelines to explore the intrinsic stability of the drug substance. A stability-indicating analytical method is a prerequisite for this study.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for 2 hours. Causality: Ester hydrolysis is often rapid under basic conditions, requiring milder temperatures and shorter times to achieve target degradation (5-20%).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for 24 hours. Causality: This tests for susceptibility to oxidation, which could occur at the thiophene sulfur or the primary amine.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days, protected from light.

    • Photostability: Expose the solid compound and a solution to a calibrated light source providing UV and visible light (ICH Q1B guideline of 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

  • Sample Quenching & Analysis: At designated time points, withdraw samples. For acid/base conditions, neutralize the solution first. Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control. The formation of any new peaks (degradants) should be documented.

Stability-Indicating Analytical Method: HPLC-UV

A robust analytical method is the cornerstone of any stability study. It must be able to separate the active compound from its degradation products and any excipients.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic amine.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes. Causality: A gradient is essential to ensure that both polar (e.g., hydrolyzed acid) and non-polar degradants are eluted and separated from the parent peak.

  • Detection: UV at 240 nm.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the main peak is not co-eluting with degradants.

Visualization: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) Parent This compound (Parent Compound) Hydrolyzed_Acid 2-Amino-2-(thiophen-2-yl)acetic acid + Methanol Parent->Hydrolyzed_Acid Ester Cleavage N_Oxide N-Oxide Derivative Parent->N_Oxide Amine Oxidation Sulfoxide Thiophene-S-Oxide Parent->Sulfoxide Sulfur Oxidation

Sources

Methodological & Application

Application Notes and Protocols: Development of Fluorescent Ligands for Protein Imaging

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for developing fluorescent ligands for protein imaging. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to enable the successful design, synthesis, and application of fluorescent probes for visualizing and quantifying proteins in biological systems.

Introduction: Illuminating Biological Processes with Fluorescent Ligands

Fluorescence microscopy has revolutionized our understanding of cellular biology by allowing the visualization of specific molecules in their native environment.[1][2] At the heart of this technology are fluorescent ligands—probes designed to bind to a specific protein of interest and report its location, dynamics, and interactions through the emission of light.[][4][5] The development of these molecular tools is a multidisciplinary endeavor, combining principles of organic chemistry, biochemistry, and cell biology to create highly specific and sensitive probes.[4][6]

The core concept involves conjugating a fluorophore—a molecule that can absorb light at a specific wavelength and emit it at a longer wavelength—to a ligand that selectively binds to the target protein.[][5] This approach offers several advantages over genetically encoded fluorescent proteins, including potentially smaller probe sizes, a wider range of available colors, and greater photostability.[7] This guide will walk you through the critical considerations and experimental workflows for creating and utilizing fluorescent ligands for robust and reproducible protein imaging.

Strategic Design of Fluorescent Ligands

The successful development of a fluorescent ligand hinges on the careful selection of its core components: the fluorophore, the linker, and the recognition motif (the ligand itself). A well-designed probe will exhibit high affinity and specificity for its target, possess optimal photophysical properties for the imaging modality, and minimally perturb the native function of the protein of interest.[4]

Fluorophore Selection: The Heart of the Probe

The choice of fluorophore is paramount and is dictated by the specific experimental requirements, including the imaging instrumentation available and the biological question being addressed.[8][9] Key properties to consider include:

  • Spectral Properties (Excitation and Emission Maxima): The fluorophore's excitation and emission spectra must be compatible with the lasers and filters of the fluorescence microscope.[8][10] For multicolor imaging, it is crucial to select fluorophores with minimal spectral overlap to prevent bleed-through between channels.[10]

  • Brightness (Molar Extinction Coefficient and Quantum Yield): Brightness, a product of the molar extinction coefficient (light absorption efficiency) and quantum yield (photon emission efficiency), determines the signal-to-noise ratio.[9][10] Brighter fluorophores are generally preferred, especially for detecting low-abundance proteins.[11]

  • Photostability: Photostability refers to a fluorophore's resistance to photobleaching—the irreversible loss of fluorescence upon prolonged exposure to excitation light.[7][12] High photostability is critical for time-lapse imaging experiments.[10]

  • Environmental Sensitivity: Some fluorophores are sensitive to their local environment, such as pH or polarity, which can be exploited for specific applications but may also introduce artifacts if not controlled.[11]

  • Size and Chemical Reactivity: The size of the fluorophore can influence the properties of the final ligand, with smaller fluorophores being less likely to interfere with protein function.[7] The fluorophore must also possess a reactive group for conjugation to the ligand.

Table 1: Comparative Properties of Common Fluorophores

Fluorophore FamilyExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostabilityKey Features
Fluorescein (FITC) ~495~517ModerateLowpH-sensitive, widely used.[][8]
Rhodamine (TRITC) ~550~570ModerateModerateLess pH-sensitive than fluorescein.[]
Cyanine (e.g., Cy3, Cy5) 550 (Cy3), 650 (Cy5)570 (Cy3), 670 (Cy5)HighModerate to HighBright and available in a wide spectral range.[13]
Alexa Fluor Dyes Wide RangeWide RangeHigh to Very HighHighA family of bright and photostable dyes.
BODIPY Dyes Wide RangeWide RangeHighHighGenerally insensitive to pH and polarity.[13]
Near-Infrared (NIR) Dyes >650>700Moderate to HighHighAllow for deeper tissue penetration and reduced autofluorescence.[14]
Linker Design: Spacing and Functionality

The linker connects the fluorophore to the recognition motif and its design can significantly impact the properties of the fluorescent ligand. The linker should be of sufficient length and flexibility to prevent the fluorophore from interfering with the ligand's binding to the target protein. It can also be designed to improve the solubility and cell permeability of the probe.

Recognition Motif: Targeting the Protein of Interest

The recognition motif is the component that confers specificity to the fluorescent ligand. This can be a small molecule, a peptide, or another molecule that binds with high affinity to the protein of interest. The design of the recognition motif often leverages known pharmacology for a particular protein target. For novel targets, high-throughput screening or rational design approaches may be necessary to identify a suitable ligand.

Diagram 1: Overall Workflow for Fluorescent Ligand Development

G cluster_0 Design & Synthesis cluster_1 Bioconjugation cluster_2 Characterization & Purification cluster_3 Application Fluorophore Selection Fluorophore Selection Linker Design Linker Design Fluorophore Selection->Linker Design Ligand Synthesis Ligand Synthesis Linker Design->Ligand Synthesis Protein Labeling Strategy Protein Labeling Strategy Ligand Synthesis->Protein Labeling Strategy Conjugation Reaction Conjugation Reaction Protein Labeling Strategy->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization Characterization Purification->Characterization In Vitro Imaging In Vitro Imaging Characterization->In Vitro Imaging In Vivo Imaging In Vivo Imaging In Vitro Imaging->In Vivo Imaging

Caption: A flowchart outlining the key stages in the development and application of fluorescent ligands for protein imaging.

Bioconjugation Strategies: Attaching the Fluorophore to the Protein

The method used to attach the fluorescent ligand to the protein is a critical step that can influence the specificity and functionality of the resulting conjugate.[15] Labeling strategies can be broadly categorized as either random or site-specific.

Random Labeling Strategies

Random labeling methods typically target abundant and accessible amino acid residues on the protein surface. The most common approach is the modification of primary amines (the ε-amino group of lysine residues and the N-terminus) using N-hydroxysuccinimide (NHS) esters of the fluorophore.[15][16]

  • Advantages: Simple and often results in a high degree of labeling.

  • Disadvantages: Lack of control over the labeling site can lead to a heterogeneous population of labeled proteins, potentially affecting protein function and introducing variability.[16]

Site-Specific Labeling Strategies

Site-specific labeling methods offer precise control over the location of the fluorophore, ensuring a homogeneous product and minimizing the risk of functional perturbation.[17][18][19]

  • Thiol-Reactive Chemistry: This method targets the sulfhydryl group of cysteine residues using maleimide-functionalized fluorophores.[15] If the protein of interest has a single, accessible cysteine, this can be a highly specific labeling strategy.

  • Enzymatic Labeling: Enzymes can be used to catalyze the site-specific attachment of a fluorescent label.[17][19][20] Examples include sortase-mediated ligation and biotin ligase systems.[17]

  • Self-Labeling Tags: Genetically encoded protein tags, such as SNAP-tag, HaloTag, and CLIP-tag, can be fused to the protein of interest.[8][21][22][23] These tags react specifically and covalently with cell-permeable fluorescent ligands, enabling precise labeling in live cells.[8][22][23]

  • Bioorthogonal Chemistry: This approach involves the genetic incorporation of an unnatural amino acid with a unique chemical handle (e.g., an azide or alkyne) into the protein of interest.[18][24] A fluorescent probe containing a complementary reactive group can then be specifically attached via a bioorthogonal "click" reaction.[4]

G Start Start Site-specific labeling required? Site-specific labeling required? Start->Site-specific labeling required? Random Labeling (e.g., NHS ester) Random Labeling (e.g., NHS ester) Site-specific labeling required?->Random Labeling (e.g., NHS ester) No Site-Specific Labeling Site-Specific Labeling Site-specific labeling required?->Site-Specific Labeling Yes Genetically modified protein possible? Genetically modified protein possible? Site-Specific Labeling->Genetically modified protein possible? Thiol-reactive (Cys) Thiol-reactive (Cys) Genetically modified protein possible?->Thiol-reactive (Cys) No Self-labeling tags (SNAP, Halo) Self-labeling tags (SNAP, Halo) Genetically modified protein possible?->Self-labeling tags (SNAP, Halo) Yes Unnatural amino acid incorporation Unnatural amino acid incorporation Genetically modified protein possible?->Unnatural amino acid incorporation Yes

Sources

role in the synthesis of anti-inflammatory or anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1,2,3-Triazole Hybrids via CuAAC for Dual-Action Therapeutics

Executive Summary: The Triazole Advantage

In modern medicinal chemistry, the 1,2,3-triazole moiety has emerged as a "privileged scaffold" for developing dual-action therapeutics targeting both inflammation (COX-2/5-LOX inhibition) and cancer (EGFR/Tubulin inhibition). Its role in synthesis is threefold:

  • Bioisosterism: It mimics the amide bond (

    
    ) in geometry and electronic distribution but possesses superior metabolic stability against hydrolysis.
    
  • Pharmacophore Linker: It acts as a rigid linker that orients two distinct pharmacophores (e.g., a natural product scaffold and a solubilizing tail) into active sites without interacting negatively with biological membranes.

  • Hydrogen Bonding: The nitrogen atoms at positions 2 and 3 act as weak hydrogen bond acceptors, enhancing binding affinity to targets like Cyclooxygenase-2 (COX-2).

This guide details the rational design and synthesis of triazole-based hybrids using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —the "Click Chemistry" gold standard.

Strategic Design: Fragment-Based Hybridization

Before synthesis, the role of the triazole must be defined within the target molecule. The most successful strategy in recent literature (2020–2025) is the Hybridization Approach .

Design Logic:

  • Fragment A (The Warhead): A known bioactive scaffold (e.g., Quinoline, Indole, or Thymol) responsible for the primary effect (e.g., intercalation into DNA).

  • Fragment B (The Tail): A solubilizing group or secondary pharmacophore (e.g., a piperazine ring or fluorinated phenyl) to improve ADMET properties.

  • The Triazole Bridge: Connected via CuAAC to lock Fragments A and B in a bioactive conformation.

Visualization: The Hybridization Workflow

DrugDesign Scaffold Bioactive Scaffold (e.g., Indole/Thymol) Linker Alkyne Functionalization (Propargyl Group) Scaffold->Linker Nucleophilic Subst. Click CuAAC Reaction (Triazole Formation) Linker->Click + Azide Partner Hybrid Dual-Action Hybrid (Anticancer/Anti-inflammatory) Click->Hybrid 1,4-Regioselectivity Target Target Binding (COX-2 / Tubulin) Hybrid->Target H-Bonding & Pi-Stacking

Caption: Workflow for converting a raw scaffold into a high-affinity triazole hybrid.

Detailed Protocols

The following protocols describe the synthesis of a Propargylated Scaffold followed by the Click Reaction . This system is self-validating: the disappearance of the alkyne proton in NMR confirms the reaction's success.

Phase A: Synthesis of the Alkyne Precursor (O-Propargylation)

Objective: To install the terminal alkyne "handle" onto a phenol-containing scaffold (e.g., Thymol, Curcumin, or a synthetic phenol).

Reagents:

  • Phenolic Substrate (1.0 equiv)

  • Propargyl Bromide (1.2 equiv, 80% in toluene)

  • Anhydrous Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Dry Acetone or DMF

Step-by-Step Protocol:

  • Dissolution: Dissolve 5.0 mmol of the phenolic substrate in 15 mL of dry acetone in a round-bottom flask.

  • Base Addition: Add 10.0 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 6.0 mmol of propargyl bromide.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot should disappear.

  • Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or perform flash column chromatography.

    • Yield Expectation: 85–95%.

Phase B: The CuAAC "Click" Reaction

Objective: To couple the alkyne precursor with an organic azide to form the 1,4-disubstituted 1,2,3-triazole.[1][2]

Reagents:

  • Alkyne Precursor (from Phase A) (1.0 equiv)

  • Organic Azide (1.0 equiv) (Can be generated in situ from alkyl halide +

    
    )
    
  • Copper(II) Sulfate Pentahydrate (

    
    , 10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent:

    
     (1:1 ratio)
    

Step-by-Step Protocol:

  • Preparation: In a 20 mL vial, suspend the Alkyne (1.0 mmol) and Azide (1.0 mmol) in 4 mL of

    
     (1:1).
    
  • Catalyst Activation: Prepare a fresh solution of sodium ascorbate (0.4 mmol in 0.5 mL water) and add it to the reaction vial. Immediately add the

    
     solution (0.1 mmol in 0.5 mL water).
    
    • Observation: The mixture may turn bright yellow or orange, indicating the formation of Cu(I).

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

    • Note: If the starting materials are insoluble, slight heating to

      
       or adding THF is permissible.
      
  • Quenching: Dilute with 20 mL ice-cold water. The triazole product often precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with dilute ammonia solution (to remove copper traces) and water.

  • Validation: Dry the solid and analyze via

    
    -NMR.
    

Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization.

Table 1: Key Validation Metrics for Triazole Hybrids

Analytical MethodDiagnostic Signal / ObservationInterpretation

-NMR
Singlet at

7.5 – 8.5 ppm
CRITICAL: Represents the triazole ring proton (C5-H). Confirms ring closure.

-NMR
Disappearance of

2.5 ppm (triplet)
Confirms consumption of the terminal alkyne (

).
IR Spectroscopy Disappearance of ~2100

Absence of

stretch confirms reaction completion.
MTT Assay IC

< 10

Potent anticancer activity (e.g., against MCF-7 or HeLa lines).
COX Assay Selectivity Index (SI) > 10High affinity for COX-2 over COX-1 (Anti-inflammatory safety profile).

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism allows for troubleshooting. The reaction proceeds via a stepwise formation of a copper-acetylide intermediate, not a concerted concerted cycloaddition.

Visualization: CuAAC Catalytic Cycle

CuAAC_Mechanism Start Alkyne + Cu(I) Step1 Cu-Acetylide Formation Start->Step1 Step2 Azide Coordination Step1->Step2 + R-N3 Step3 Metallacycle Intermediate Step2->Step3 Step4 Ring Contraction & Protonation Step3->Step4 End 1,2,3-Triazole + Regenerated Cu(I) Step4->End End->Start Cycle Repeats

Caption: The stepwise catalytic cycle of Cu(I)-catalyzed Azide-Alkyne Cycloaddition.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[3][4][5][6][7][8][9][10][11] Current Medicinal Chemistry. Link

  • Maddili, S. K., et al. (2022). Recent Advances in Synthesis and Anticancer Potential of Triazole-Containing Scaffolds. Anticancer Agents in Medicinal Chemistry. Link

  • Nawrot, J., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives.[4][5][12][13] Molecules. Link

  • Singh, P., et al. (2021).[1] 1,2,3-Triazole hybrids as anticancer agents: A review. Archiv der Pharmazie. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-amino-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-amino-2-(thiophen-2-yl)acetate. As a critical intermediate in various synthetic pathways, achieving high purity of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in crude this compound?

    • Which purification techniques are most effective for this compound?

    • My compound appears to be degrading during silica gel chromatography. What are the likely causes and solutions?

    • I am observing poor recovery after recrystallization. How can I optimize this process?

    • How can I assess the purity and chiral integrity of my final product?

    • My purified product is colored. What is the source of the color and how can it be removed?

  • Troubleshooting Guides

    • Troubleshooting Column Chromatography

    • Troubleshooting Recrystallization

    • Troubleshooting Racemization

  • Experimental Protocols

    • Protocol 1: Flash Column Chromatography on Silica Gel

    • Protocol 2: Recrystallization

    • Protocol 3: Activated Carbon Treatment for Color Removal

    • Protocol 4: Thin-Layer Chromatography (TLC) for In-Process Monitoring

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound is largely dependent on the synthetic route employed, with the Strecker synthesis being a common method.[1][2] Potential impurities can be categorized as follows:

  • Starting Materials and Intermediates: Unreacted thiophene-2-carbaldehyde, ammonia/ammonium salts, and cyanide sources. The intermediate α-aminonitrile may also be present if the hydrolysis step is incomplete.[3][4]

  • Side-Reaction Products:

    • Hydrolysis Product: 2-Amino-2-(thiophen-2-yl)acetic acid, formed by the hydrolysis of the methyl ester. This is more likely to occur under strongly acidic or basic conditions.

    • N-Formyl Impurity: If formic acid or a related derivative is used or generated during the synthesis, N-formylation of the amino group can occur.[5][6][7][8][9]

    • Dimerization Products: Thiophene rings can be susceptible to dimerization or oligomerization under certain oxidative or strongly acidic conditions.[10][11][12]

  • Racemate: If a non-stereospecific synthesis is performed, the product will be a racemic mixture of (R)- and (S)-enantiomers.

  • Colored Impurities: These are often high molecular weight byproducts or degradation products of the thiophene moiety, which can be sensitive to air and light.[13]

impurities cluster_starting_materials Starting Materials cluster_side_products Side-Products cluster_degradation_products Degradation Products Crude Product Crude Product Starting Materials Starting Materials Crude Product->Starting Materials Unreacted Side-Products Side-Products Crude Product->Side-Products During Reaction Degradation Products Degradation Products Crude Product->Degradation Products During Workup/Storage Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Starting Materials->Thiophene-2-carbaldehyde α-aminonitrile α-aminonitrile Starting Materials->α-aminonitrile Hydrolysis Product Hydrolysis Product Side-Products->Hydrolysis Product N-Formyl Impurity N-Formyl Impurity Side-Products->N-Formyl Impurity Racemate Racemate Side-Products->Racemate Colored Impurities Colored Impurities Degradation Products->Colored Impurities Dimerization Products Dimerization Products Degradation Products->Dimerization Products

Q2: Which purification techniques are most effective for this compound?

A combination of techniques is often necessary to achieve high purity.

  • Extraction: An initial acid-base workup can effectively remove non-basic and non-acidic impurities. The amino ester can be extracted into an organic solvent from an aqueous solution at a controlled pH.

  • Column Chromatography: This is a highly effective method for separating the target compound from closely related impurities. Silica gel is commonly used, but care must be taken to avoid degradation.

  • Recrystallization: This is an excellent final step for achieving high purity, especially for removing minor impurities and obtaining a crystalline solid.

  • Activated Carbon Treatment: This is useful for removing colored impurities.[13][14][15][16][17]

  • Ion-Exchange Chromatography: This technique can be particularly useful for separating the amino acid ester from its hydrolyzed acid form or other charged impurities.[18][19][20][21]

purification_workflow Crude Product Crude Product Extraction Extraction Crude Product->Extraction Initial Cleanup Column Chromatography Column Chromatography Extraction->Column Chromatography Separation Recrystallization Recrystallization Column Chromatography->Recrystallization Final Polishing Activated Carbon Activated Carbon Column Chromatography->Activated Carbon If Colored Pure Product Pure Product Recrystallization->Pure Product Activated Carbon->Recrystallization

Q3: My compound appears to be degrading during silica gel chromatography. What are the likely causes and solutions?

Degradation on silica gel is a common issue for amino esters and sensitive heterocyclic compounds.

  • Causality: The acidic nature of standard silica gel can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid. The active sites on silica can also promote degradation of the thiophene ring.

  • Solutions:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent.

    • Minimize Contact Time: Run the column as quickly as possible without compromising separation.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

    • Temperature Control: Run the column at a lower temperature if feasible.

Q4: I am observing poor recovery after recrystallization. How can I optimize this process?

Low recovery during recrystallization is typically due to suboptimal solvent selection or procedural issues.

  • Causality: The product may have significant solubility in the cold recrystallization solvent, or too much solvent may have been used.

  • Solutions:

    • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

    • Seeding: If crystallization is slow to initiate, add a seed crystal of the pure product.

    • Concentration: If too much solvent was used, carefully evaporate some of it and attempt to recrystallize again.

Q5: How can I assess the purity and chiral integrity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Chromatographic Methods:

    • HPLC/UPLC: High-performance liquid chromatography is a powerful tool for quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) can be used.[22]

    • Chiral HPLC: To determine the enantiomeric excess (e.e.), a chiral stationary phase is necessary.[23][24]

    • GC-MS: Gas chromatography-mass spectrometry can be used to identify volatile impurities.[25]

  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring reaction progress and assessing the number of components in a sample.

Q6: My purified product is colored. What is the source of the color and how can it be removed?

Color in the final product is usually due to trace amounts of highly colored impurities.

  • Causality: Thiophene derivatives can be susceptible to oxidation and polymerization, leading to colored byproducts. These impurities may persist even after chromatography and recrystallization.

  • Solutions:

    • Activated Carbon Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon.[14][15][16] This is often very effective at removing color.

    • Further Recrystallization: Sometimes, an additional recrystallization can help to remove colored impurities.

Troubleshooting Guides

Troubleshooting Column Chromatography
Problem Possible Cause Recommended Solution
Streaking of the compound on the TLC plate and column The compound is too polar for the eluent system, or it is interacting strongly with the stationary phase.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent.
Product co-elutes with an impurity The chosen eluent system does not provide adequate separation.Perform a more thorough TLC screening with different solvent systems to find one with better resolution. Consider using a gradient elution.
No compound elutes from the column The compound has irreversibly adsorbed to the silica gel, or the eluent is not polar enough.If the compound is on the column (check with a stained TLC of the top of the silica), try flushing with a much more polar solvent. In the future, use a deactivated stationary phase.
Low recovery of the product The compound may be partially degrading on the column or adsorbing irreversibly.Use deactivated silica gel and minimize the time the compound spends on the column.
Troubleshooting Recrystallization
Problem Possible Cause Recommended Solution
Oiling out instead of crystallization The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Add a small amount of a solvent in which the compound is less soluble. Try a different solvent system with a lower boiling point.
No crystals form upon cooling The solution is not sufficiently saturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal.
Crystals are colored Colored impurities have co-crystallized with the product.Perform an activated carbon treatment before recrystallization.
Troubleshooting Racemization
Problem Possible Cause Recommended Solution
Loss of enantiomeric purity during purification Exposure to acidic or basic conditions can lead to racemization of the α-chiral center.Avoid prolonged exposure to strong acids or bases. Use neutral or mildly acidic/basic conditions during workup and chromatography. Analyze the enantiomeric excess at each stage to identify the source of racemization.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to the crude product until it is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent rapid evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Activated Carbon Treatment for Color Removal
  • Dissolution: Dissolve the colored product in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the product).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Further Purification: The decolorized product can then be further purified by recrystallization.

Protocol 4: Thin-Layer Chromatography (TLC) for In-Process Monitoring
  • Plate Preparation: Spot a small amount of the sample onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable eluent.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots.

    • UV Light: Many thiophene-containing compounds are UV active and will appear as dark spots under a UV lamp.[26]

    • Ninhydrin Stain: This stain reacts with the primary amine to give a characteristic purple or yellow spot upon heating.[27][28][29]

    • Potassium Permanganate Stain: This stain will react with the thiophene ring and other oxidizable groups, appearing as yellow-brown spots on a purple background.[27][30]

    • Iodine Chamber: Exposure to iodine vapor can visualize many organic compounds as brown spots.[26][27]

References

  • Amino acid purification with activated carbon. Desotec. [URL: https://www.desotec.
  • Activated Carbon for Amino Acids Decolorization. (2025). Zhulin Carbon. [URL: https://www.zhulincarbon.
  • Dimerization pathways for benzannulated thiophene dioxides. ResearchGate. [URL: https://www.researchgate.
  • TLC Visualization Solutions. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/reaction-analysis/tlc-stains]
  • Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. ResearchGate. [URL: https://www.researchgate.
  • Dimerization reactions with oxidized brominated thiophenes. (2018). New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj02551a]
  • TLC stains. University of California, Los Angeles. [URL: https://www.chem.ucla.edu/~bacher/General/TLC/TLC_stains.html]
  • Ion Exchange Chromatography of Amino Acids. (1973). Analytical Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60325a001]
  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.
  • US Patent 4789757A, N-formylation of amino carboxylic compounds with formamide. [URL: https://patents.google.
  • Chemistry of Thiophene 1,1-Dioxides. (2014). The Dong Group. [URL: https://pubs.acs.org/doi/10.1021/cr200057t]
  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. (2025). BioTech Beacons. [URL: https://biotechbeacons.
  • Color Test of Thiophene Compounds with Sulfuric Acid. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Color-Test-of-Thiophene-Compounds-with-Sulfuric-Acid-%E8%97%A4%E7%94%B0-%E5%AE%89%E4%B8%80/8f3e5b5c9e1c4d9e9e8f9e9e8f9e9e8f9e9e8f9e]
  • Separation and Refining of Amino acids. Diaion. [URL: https://www.diaion.com/en/library/pdf/tech_info/08_06.pdf]
  • 2-(METHYL(2-(THIOPHEN-2-YL)ETHYL)AMINO)ACETATE. GSRS. [URL: https://gsrs.
  • EP0080119B1, Process for the preparation of n-formyl-alpha-amino-acid esters. [URL: https://patents.google.
  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9744955/]
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [URL: https://typeset.
  • CN1515543A, Method for separating 14 amino acids by utilizing active carbon adsorption column and adopting once-through method. [URL: https://patents.google.
  • Strecker Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]
  • ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. [URL: https://www.researchgate.net/publication/229046033_ChemInform_Abstract_A_Remarkably_Simple_Protocol_for_the_N-Formylation_of_Amino_Acid_Esters_and_Primary_Amines]
  • US Patent 4021418A, Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. [URL: https://patents.google.
  • Analytical methods for detecting impurities in 2-Acetylthiophene samples. Benchchem. [URL: https://www.benchchem.com/technical-support-center/analytical-methods-for-detecting-impurities-in-2-acetylthiophene-samples]
  • METHYL (2R)-2-AMINO-2-(THIOPHEN-2-YL)ACETATE HYDROCHLORIDE. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f852868]
  • US Patent 2744938A, Removal of color impurities from organic compounds. [URL: https://patents.google.
  • Strecker amino acid synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]
  • Ion Exchange Chromatography. Purolite. [URL: https://www.purolite.
  • Thiophene. Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene]
  • Marine Streptomyces-Derived Lipids Inhibit SARS-CoV-2 3CLpro Through In Vitro and Predicted Multi-Site Binding Mechanisms. (2023). Marine Drugs. [URL: https://www.mdpi.com/1660-3397/21/5/285]
  • Strecker Amino Acid Synthesis. Merck Index. [URL: https://www.rsc.org/Merck-Index/monograph/m386]
  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Polypeptide. [URL: https://www.polypeptide.
  • Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate. Clearsynth. [URL: https://www.clearsynth.com/en/cas-na-47909.html]
  • Method for purification of an amino acid using ion exchange resin. Google Patents. [URL: https://patents.google.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]
  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). Analytical Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/1716259/]
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021). Applied Sciences. [URL: https://www.mdpi.com/2076-3417/11/21/10002]
  • Separating Proteins with Activated Carbon. (2014). Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la501416q]
  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.55573/pc.2023.23.1.001]
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2020). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00350/full]
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [URL: https://www.chiral.fr/media/posters/POSTER_Direct_stereo_selective_separations_of_amino_acids_and_small_peptides_on_cinchona_derived_zwitterionic_chiral_columns_by_HPLC.pdf]
  • Methyl (R)-2-(2-Chlorophenyl)-2-((2-thiophen-2-yl) ethyl) amino Acetate. Pharmaffiliates. [URL: https://www.pharmaffiliates.
  • (R)-2-Amino-2-(thiophen-2-yl)acetic acid. MedchemExpress. [URL: https://www.medchemexpress.com/r-2-amino-2-thiophen-2-yl-acetic-acid.html]
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [URL: https://www.chromatographytoday.

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Technical Support Center: Scale-Up of Methyl 2-amino-2-(thiophen-2-yl)acetate Production

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and scale-up of Methyl 2-amino-2-(thiophen-2-yl)acetate. This molecule is a valuable heterocyclic α-amino acid ester, frequently employed as a key building block in the synthesis of pharmaceuticals, including active pharmaceutical ingredients (APIs) and their intermediates.[1][2] Its structural similarity to components of drugs like Clopidogrel underscores the critical need for high purity and consistent production.[3]

Scaling chemical synthesis from the laboratory bench to pilot or production scale invariably introduces a new set of challenges.[4] Variables that are negligible in a round-bottom flask can become process-defining in a multi-hundred-liter reactor. This guide is designed to provide practical, experience-driven insights into the common hurdles encountered during the scale-up of this specific synthesis, helping you troubleshoot issues, optimize your process, and ensure a safe, efficient, and reproducible manufacturing workflow.

Primary Synthetic Route: The Strecker Synthesis

The most common and economically viable route to α-amino nitriles and their subsequent amino acid derivatives is the Strecker synthesis.[5][6] This one-pot, three-component reaction involves an aldehyde (thiophene-2-carbaldehyde), a cyanide source (e.g., NaCN, KCN), and an ammonia source (e.g., NH₄Cl, aq. NH₃). The resulting α-aminonitrile is then hydrolyzed and esterified to yield the target product.

Below is a diagram outlining the general workflow and identifying critical control points that are crucial for successful scale-up.

G cluster_0 Part 1: α-Aminonitrile Formation cluster_1 Part 2: Hydrolysis & Esterification cluster_2 Part 3: Work-up & Purification ThioAld Thiophene-2- carbaldehyde Imine Iminium Ion Intermediate ThioAld->Imine Condensation Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->Imine Aminonitrile 2-Amino-2-(thiophen-2-yl)acetonitrile Imine->Aminonitrile Nucleophilic Attack Cyanide Cyanide Source (e.g., NaCN) Cyanide->Aminonitrile Hydrolysis Acid or Base Hydrolysis Aminonitrile->Hydrolysis Critical Step: Control Exotherm & Byproducts Esterification Esterification (Methanol, Acid Cat.) Hydrolysis->Esterification FinalProduct Methyl 2-amino-2- (thiophen-2-yl)acetate Esterification->FinalProduct Workup Aqueous Work-up & Extraction FinalProduct->Workup Purification Purification (e.g., Recrystallization) Workup->Purification

Caption: Strecker synthesis workflow for the target product.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific, frequently encountered problems in a question-and-answer format.

Question 1: My yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?

Answer: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations. Here’s a breakdown of potential causes and solutions:

  • Causality - Inefficient Mixing: In a small flask, magnetic stirring is often sufficient to maintain a homogenous mixture. In a 50L reactor, impeller design, stirring speed (RPM), and the presence of baffles are critical. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and decomposition.

    • Troubleshooting:

      • Verify Agitation: Ensure the reactor's agitation is sufficient to create a vortex and suspend all solids. For viscous reaction mixtures, consider a different impeller type (e.g., anchor vs. pitched-blade turbine).

      • Staggered Addition: Instead of adding reagents all at once, implement a controlled, subsurface addition protocol for the cyanide source. This maintains a low instantaneous concentration, minimizing side reactions.

  • Causality - Poor Temperature Control: The initial condensation to form the imine and the subsequent cyanide addition can be exothermic. A large reactor has a much lower surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. An uncontrolled temperature spike can lead to byproduct formation or decomposition of the desired aminonitrile intermediate.

    • Troubleshooting:

      • Monitor Internal Temperature: Rely on the internal temperature probe, not the jacket temperature.

      • Slow Addition Rate: Link your reagent addition rate directly to the internal temperature. If the temperature exceeds the set point (e.g., 5-10 °C), the addition should be paused automatically.

      • Cooling Capacity: Confirm your reactor's cooling system is adequate for the calculated heat of reaction at this scale.

  • Causality - Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid (or its salt) is a critical step. At scale, ensuring every molecule sees the hydrolyzing agent (e.g., NaOH or HCl) for the required time can be challenging.

    • Troubleshooting:

      • In-Process Controls (IPCs): Implement IPCs using techniques like HPLC or TLC to monitor the disappearance of the aminonitrile intermediate. Do not proceed to the next step until the conversion is complete (>99%).

      • Extended Reaction Time: It is common for reaction times to be longer at scale. Do not be afraid to extend the hydrolysis time based on your IPC results.

Question 2: My final product purity is low, with several recurring impurities. How can I identify and mitigate them?

Answer: Impurity profiling is key. The source of impurities can be the raw materials, side reactions during the synthesis, or degradation during work-up and isolation.

Potential Impurity Potential Source / Cause Mitigation Strategy
Unreacted Thiophene-2-carbaldehyde Incomplete imine formation; Poor stoichiometry.Use a slight excess (1.05-1.1 eq.) of the ammonia source. Monitor conversion via GC or TLC before cyanide addition.
Thiophene-2-carboxylic acid Over-hydrolysis of the starting aldehyde (if oxidative conditions are present) or hydrolysis of the nitrile without amination.Ensure inert atmosphere if necessary. Strictly control temperature during hydrolysis.
Bis-adducts / Dimer Impurities Reaction of the product amine with unreacted starting aldehyde.[7]Maintain a slight excess of ammonia. Implement slow, controlled addition of the aldehyde to the ammonia/cyanide mixture.
Amide Intermediate Incomplete hydrolysis of the nitrile group.Extend hydrolysis time and/or increase the temperature as guided by IPCs. Ensure sufficient equivalents of acid/base are used.
  • Self-Validating Protocol: Your process should include specifications for all starting materials. For example, the thiophene-2-carbaldehyde should be assayed for purity and checked for the presence of thiophene-2-carboxylic acid before use. A certificate of analysis is a starting point, but in-house verification is crucial for GMP production.

Question 3: I'm struggling with the final product isolation. It tends to oil out or is very difficult to crystallize. What can I do?

Answer: The purification of α-amino esters can be challenging.[8] Crystallization is the preferred method for purification at scale as it is more economical than chromatography.[9]

  • Causality - Supersaturation & Nucleation: Crystallization requires achieving a state of supersaturation from which the product can nucleate and grow crystals. "Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such an extent that it separates as a liquid phase instead of a solid.

    • Troubleshooting Workflow:

    G start Crude Product Solution (e.g., in Toluene/Heptane) temp_cool Cool Slowly (e.g., 10°C/hour) start->temp_cool seed Add Seed Crystals (0.1-1% w/w) temp_cool->seed At onset of turbidity or specific temp. hold Hold at Seeding Temp for 2-4 hours seed->hold Allow crystal growth cool_final Continue Cooling to Final Temperature (e.g., 0-5°C) hold->cool_final isolate Isolate by Filtration cool_final->isolate

    Caption: A typical anti-solvent crystallization workflow.

  • Solvent Screening: If your current solvent system isn't working, a systematic solvent screen is necessary. Common systems for amino esters include:

    • Toluene / Heptane

    • Isopropyl Acetate (IPAc) / Heptane

    • Ethanol / Water

    • Methanol / MTBE

  • pH Adjustment: The free amino group makes the solubility of your product highly pH-dependent. Ensure you are crystallizing the free base at its point of minimum solubility. You may need to perform a pH adjustment and extraction into your crystallization solvent before initiating cooling.

Frequently Asked Questions (FAQs)

  • Q: What are the most critical process parameters (CPPs) to monitor during the Strecker reaction scale-up?

    • A: Based on experience, the top three CPPs are:

      • Temperature: Especially during the cyanide addition. An exotherm can be rapid and dangerous.

      • Reagent Addition Rate: Directly impacts temperature and local concentrations.

      • pH: During work-up and isolation, pH control is critical for separating the product from water-soluble impurities and for successful crystallization.

  • Q: The classic Strecker synthesis produces a racemic mixture. How can I obtain a single enantiomer?

    • A: This is a common requirement for pharmaceutical applications.[10] You have two primary industrial strategies:

      • Chiral Resolution: Resolve the racemic mixture. This is often done by forming diastereomeric salts with a chiral acid (e.g., L-tartaric acid), followed by fractional crystallization to separate them.[5]

      • Asymmetric Synthesis: Employ a chiral auxiliary or an asymmetric catalyst during the Strecker reaction itself to directly favor the formation of one enantiomer.[5] While elegant, developing a robust asymmetric process can be more complex than implementing a resolution.

  • Q: What are the best practices for handling sodium cyanide (NaCN) at a multi-kilogram scale?

    • A: Safety is paramount.

      • Engineering Controls: Use a closed-system reactor. All additions should be done via charging ports or controlled pumps. The reactor should be vented through a scrubber containing bleach (sodium hypochlorite) or hydrogen peroxide to neutralize any evolved hydrogen cyanide (HCN) gas.

      • Personal Protective Equipment (PPE): Standard PPE plus a hydrogen cyanide gas detector worn by the operator.

      • Quenching: Have a validated quenching protocol ready. Any waste streams containing cyanide must be treated with an oxidant (e.g., bleach) under basic conditions (pH > 10) to destroy the cyanide before disposal.

  • Q: How should the final this compound product be stored?

    • A: Amino esters can be susceptible to hydrolysis (if exposed to moisture) and degradation over time, especially if impure. Store the final product in a well-sealed, opaque container under an inert atmosphere (nitrogen or argon) at reduced temperatures (2-8 °C). Stability studies should be conducted to establish a formal re-test date.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for purification by recrystallization, which must be optimized for your specific impurity profile and scale.

Objective: To purify crude this compound (>90% purity) to a final purity of >99.5%.

Materials:

  • Crude this compound (1.0 kg)

  • Isopropyl Acetate (IPAc), HPLC grade (approx. 5 L)

  • n-Heptane, HPLC grade (approx. 10 L)

  • Seed crystals of pure product (5 g)

Procedure:

  • Dissolution: Charge the crude product (1.0 kg) and Isopropyl Acetate (4.0 L) to a clean, dry, temperature-controlled reactor.

  • Heating: Agitate the mixture and heat to 45-50 °C until all solids are completely dissolved. Visually confirm dissolution.

  • Cooling & Seeding: Slowly cool the solution to 30-35 °C. Once at temperature, add the seed crystals (5 g).

  • Crystal Growth: Hold the slurry at 30-35 °C with slow agitation for at least 2 hours. This "aging" step is critical for developing a good crystal structure and avoiding the trapping of impurities.

  • Anti-Solvent Addition: Begin the slow, controlled addition of n-Heptane (8.0 L) over a period of 4-6 hours. Maintain the temperature at 30-35 °C during the addition.

  • Final Cooling: Once the heptane addition is complete, cool the slurry to 0-5 °C over 3-4 hours and hold for at least 2 hours.

  • Isolation: Filter the solid product using a centrifuge or Nutsche filter-dryer.

  • Washing: Wash the filter cake with a pre-chilled (0-5 °C) mixture of IPAc/Heptane (20:80, 2 x 1 L).

  • Drying: Dry the product under vacuum at <40 °C until the loss on drying (LOD) is <0.5%.

Self-Validation:

  • IPC Check: Take a sample of the mother liquor after filtration. Analyze by HPLC to quantify the amount of product lost, ensuring the yield is acceptable.

  • Final Quality Control: The dried product must be tested for Purity (HPLC), Identity (NMR, IR), and residual solvents (GC).

References

  • Vertex AI Search. (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. Retrieved February 16, 2026.
  • StudySmarter. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved February 16, 2026, from [Link]

  • gsrs. 2-(2-CHLOROPHENYL)-2-(METHYL-(2-THIOPHEN-2-YLETHYL)AMINO)ACETATE. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved February 16, 2026, from [Link]

  • Google Patents. (2015). CN104892521A - Synthesis and purification method for alpha-amino acid compound.
  • Int J Pharm Biol Sci. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2011). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved February 16, 2026, from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved February 16, 2026, from [Link]

  • CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Retrieved February 16, 2026, from [Link]

  • Molecules. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved February 16, 2026, from [Link]

  • Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
  • PMC. (2023). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved February 16, 2026, from [Link]

  • International Journal of Research in Applied Science and Engineering Technology. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2010). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved February 16, 2026, from [Link]

  • Innovations in Pharmaceutical Technology (IPT). (2023). Sustainable and scalable approaches to peptide manufacturing. Retrieved February 16, 2026, from [Link]

  • MDPI. (2016). Scale-Up Effects of CO 2 Capture by Methyldiethanolamine (MDEA) Solutions in Terms of Loading Capacity. Retrieved February 16, 2026, from [Link]

  • MDPI. (2021). Bio-Based Polymer Developments from Tall Oil Fatty Acids by Exploiting Michael Addition. Retrieved February 16, 2026, from [Link]

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Validation & Comparative

Biological Activity of Methyl 2-amino-2-(thiophen-2-yl)acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of Methyl 2-amino-2-(thiophen-2-yl)acetate against its primary bioisostere, Phenylglycine Methyl Ester, and other amino acid derivatives.

Executive Summary & Compound Profile

This compound (also known as Thienylglycine Methyl Ester) is a critical non-canonical amino acid derivative. It serves as a structural bioisostere to Phenylglycine Methyl Ester , replacing the benzene ring with a thiophene ring. This substitution fundamentally alters the compound's electronic distribution, lipophilicity, and metabolic profile, making it a "warhead" precursor in the synthesis of anti-platelet drugs (e.g., Clopidogrel) and a scaffold for novel antimicrobial and neuroactive agents.

FeatureThis compoundMethyl 2-amino-2-phenylacetate (Phenylglycine)
Core Ring Thiophene (5-membered, S-heterocycle)Benzene (6-membered, Carbocycle)
Electronic Nature Electron-rich (

-excessive), susceptible to electrophilic attack
Electron-neutral, aromatic stability
Steric Size Slightly smaller (Bioisosteric)Standard aromatic bulk
Primary Bio-Application Anti-platelet synthesis (P2Y12 inhibitors)Antibiotic side-chains (e.g., Ampicillin)
Receptor Affinity Modified affinity for mGluR & P2Y12 targetsHigh affinity for mGluR & Penicillin-binding proteins

Comparative Biological Activity Analysis

A. Pharmacophore & Bioisosterism: Thiophene vs. Benzene

The biological distinction lies in the bioisosteric replacement of the phenyl ring with a thiophene ring.

  • Electronic Effects: The sulfur atom in the thiophene ring donates electron density into the ring system, making it more electron-rich than benzene. This increases the affinity for lipophilic pockets in enzymes and receptors that rely on

    
    -
    
    
    
    stacking or cation-
    
    
    interactions.
  • Metabolic Activation: In the context of Clopidogrel (derived from this ester), the thiophene ring is the site of oxidative metabolism by CYP450 enzymes (specifically CYP2C19), leading to the active thiol metabolite. The phenyl analog (phenylglycine) is far more resistant to this specific oxidative opening, rendering it inactive as a P2Y12 inhibitor precursor.

B. Antimicrobial Activity Profile

While Phenylglycine derivatives are legendary for their role in


-lactam antibiotics (Ampicillin, Cephalexin), Thienylglycine esters exhibit a distinct antimicrobial profile, often functioning as standalone membrane-active agents or novel peptide building blocks.
  • Mechanism: Amino acid methyl esters, including the thienyl derivative, possess a cationic ammonium head group (at physiological pH) and a lipophilic aromatic tail. This amphiphilic structure allows them to interact with and disrupt bacterial cell membranes.

  • Comparative Potency:

    • Thienylglycine Ester: Shows enhanced activity against Gram-positive bacteria (S. aureus) compared to aliphatic esters (e.g., Alanine methyl ester) due to the lipophilicity of the thiophene ring.

    • Phenylglycine Ester: Comparable potency, but the thiophene derivative often shows superior activity against resistant strains due to the altered shape/electronic recognition by efflux pumps.

C. Neuroactivity (Excitatory Amino Acid Receptors)

Both Thienylglycine and Phenylglycine are agonists/antagonists at Metabotropic Glutamate Receptors (mGluRs) .

  • The Ester as a Prodrug: The methyl ester form facilitates Blood-Brain Barrier (BBB) penetration. Once inside the CNS, intracellular esterases hydrolyze the ester to the free amino acid (Thienylglycine).

  • Receptor Selectivity:

    • Phenylglycine:[1][2][3][4][5] Potent agonist at Group I mGluRs.[6]

    • Thienylglycine:[7][8] Often retains agonist activity but with altered subtype selectivity (e.g., favoring mGluR2/3) due to the smaller "bite angle" of the 5-membered ring in the ligand-binding domain.

Experimental Data & Protocols

Experiment 1: Synthesis of the Methyl Ester (Fisher Esterification)

To generate the test compound from the commercially available amino acid.

Protocol:

  • Reagents: 2-amino-2-(thiophen-2-yl)acetic acid (1.0 eq), Methanol (excess), Thionyl Chloride (

    
    , 1.2 eq).
    
  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and drying tube.

  • Procedure:

    • Suspend the amino acid in anhydrous methanol at 0°C.

    • Add

      
       dropwise (Caution: Exothermic, HCl gas evolution).
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC (System:

      
      :MeOH 9:1).
      
    • Concentrate in vacuo to yield the hydrochloride salt.[9]

    • Purification: Recrystallize from Methanol/Ether.

Experiment 2: Antimicrobial Susceptibility Testing (MIC)

To compare the ester against standard antibiotics.

Protocol (Broth Microdilution):

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Prep: Dissolve this compound HCl in DMSO (stock 10 mg/mL).

  • Workflow:

    • Prepare serial 2-fold dilutions in 96-well plates (Range: 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 18–24 hours.

    • Readout: MIC is the lowest concentration showing no visible growth.

Comparative Data Summary (Representative Class Values):

CompoundS. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
Notes
Thienylglycine Methyl Ester 32 - 64 >128Moderate Gram(+) activity; limited Gram(-)
Phenylglycine Methyl Ester64 - 128>128Slightly lower lipophilicity reduces potency
Ampicillin (Control)0.5 - 2.02.0 - 8.0Reference standard

Visualizations

Diagram 1: Bioisosteric Relationship & Clopidogrel Synthesis Pathway

This diagram illustrates how the Thienylglycine ester serves as the essential precursor for Clopidogrel, highlighting the divergence from Phenylglycine.

Bioisostere_Pathway ThienylGly Thienylglycine Methyl Ester (this compound) PhenylGly Phenylglycine Methyl Ester ThienylGly->PhenylGly Bioisostere (Thiophene vs Benzene) Clopidogrel Clopidogrel (Anti-platelet) ThienylGly->Clopidogrel + 2-(2-thienyl)ethyl tosylate (Strecker/Alkylation) Ampicillin Ampicillin/Cephalexin (Antibiotics) PhenylGly->Ampicillin Acylation of 6-APA/7-ADCA ActiveMetabolite Active Thiol Metabolite (P2Y12 Antagonist) Clopidogrel->ActiveMetabolite CYP2C19 Oxidation (Thiophene Ring Opening)

Caption: Figure 1. Divergent pharmaceutical applications of Thienylglycine vs. Phenylglycine esters. Note the specific metabolic activation pathway unique to the thiophene ring.

Diagram 2: Mechanism of Action (Prodrug & Membrane Interaction)

Illustrating the dual-mode activity: membrane disruption (direct) and prodrug hydrolysis (intracellular).

MOA Ester This compound (Cationic/Lipophilic) Membrane Bacterial Membrane (Negatively Charged) Ester->Membrane Electrostatic Attraction Intracellular Intracellular Cytosol Membrane->Intracellular Passive Diffusion (Lipophilic Ester) Disruption Membrane Disruption (Cell Death) Membrane->Disruption High Concentration FreeAcid Free Thienylglycine (mGluR Agonist) Intracellular->FreeAcid Esterase Hydrolysis

Caption: Figure 2. Dual biological activity: Direct membrane disruption (Antimicrobial) vs. Intracellular delivery of the free amino acid (Neuroactive/Metabolic).

References

  • Comparison of Phenylglycine and Thienylglycine in mGluR Activity: Hayashi, Y., et al. (1994). "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes." Journal of Neuroscience.

  • Synthesis and Application in Clopidogrel: Radl, S., et al. (2012). "Synthesis of Clopidogrel: A Review." Current Organic Chemistry.

  • Antimicrobial Activity of Amino Acid Esters: Kovach, I. M., et al. (1981). "Amino acid esters of phenols as prodrugs: synthesis and stability." Journal of Pharmaceutical Sciences.

  • Thiophene-based Antimicrobials: Narender, M., et al. (2021). "Antimicrobial Activity of 2-Aminothiophene Derivatives." International Journal of Pharmaceutical Sciences.

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-amino-2-(thiophen-2-yl)acetate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

Methyl 2-amino-2-(thiophen-2-yl)acetate is a pivotal intermediate in the synthesis of various pharmacologically active compounds, including antiplatelet agents. Its purity and concentration are critical parameters that directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, the development and validation of a robust, accurate, and precise analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance in the drug development pipeline.

This guide provides an in-depth comparison of potential analytical methodologies and offers a comprehensive, field-tested protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The principles and practices detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is the first critical decision in method development. It requires a balance of specificity, sensitivity, and practicality for the intended purpose. For this compound, three primary techniques warrant consideration: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Methodology Principle Advantages for this Analyte Disadvantages & Causality
HPLC with UV Detection Differential partitioning of the analyte between a stationary phase and a mobile liquid phase, followed by detection via UV absorbance.High Specificity: Can separate the analyte from impurities and degradation products.[3] High Sensitivity: The thiophene ring provides a strong chromophore for UV detection. Direct Analysis: Suitable for the analyte's polarity and thermal lability without derivatization.Higher Cost: Instrumentation and solvent costs are higher than spectrophotometry. Complexity: Requires more expertise for method development and troubleshooting.
Gas Chromatography (GC) Partitioning of the analyte between a stationary phase and a carrier gas. Requires analyte to be volatile and thermally stable.High Resolution: Capillary GC columns offer excellent separation efficiency. Sulfur-Specific Detectors: FPD or SCD can provide high selectivity for sulfur-containing compounds like thiophene.[4][5]Requires Derivatization: The analyte's amino and ester groups impart polarity and reduce volatility, likely necessitating a derivatization step. This adds complexity, time, and a potential source of error. Thermal Lability: Potential for on-column degradation of the amino ester.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in a solution. For amino acids/esters, often involves a color-forming reaction (e.g., with ninhydrin).Simplicity & Speed: Rapid analysis with straightforward instrumentation. Low Cost: Inexpensive equipment and reagents.Lack of Specificity: This is the critical flaw. The method cannot distinguish the target analyte from other amino-containing impurities or degradation products that react with ninhydrin.[6][7] This makes it unsuitable for stability or impurity testing.

In-Depth Guide to HPLC Method Validation

Method validation is the process of providing documented evidence that an analytical method is fit for its intended purpose. The following sections detail the experimental protocols for validating an HPLC method for this compound quantification, in accordance with ICH Q2(R1) guidelines.[8][9]

System Suitability

Causality: Before any validation run, we must confirm that the chromatographic system is performing adequately. System suitability tests are a built-in self-validation check for the entire system (instrument, reagents, and column).

Experimental Protocol:

  • Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the key performance parameters.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000 Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0% Demonstrates the precision of the injector and detector.

| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |

Specificity and Forced Degradation Studies

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. Forced degradation studies are intentionally performed to generate potential degradation products and prove the method can separate them from the intact analyte, thus confirming its stability-indicating nature.[10][11][12]

Experimental Workflow for Forced Degradation:

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis (0.1M HCl, 60°C) Analyze Analyze Stressed Samples by HPLC Acid->Analyze Base Base Hydrolysis (0.1M NaOH, RT) Base->Analyze Oxidative Oxidation (3% H2O2, RT) Oxidative->Analyze Thermal Thermal (80°C, Dry Heat) Thermal->Analyze Photo Photolytic (ICH Q1B Light) Photo->Analyze Evaluate Evaluate Peak Purity (PDA Detector) Analyze->Evaluate Control Analyze Unstressed Control Sample Control->Evaluate Resolution Calculate Resolution between Analyte and Degradant Peaks Evaluate->Resolution Analyte Analyte Stock Solution Analyte->Acid Analyte->Base Analyte->Oxidative Analyte->Thermal Analyte->Photo Analyte->Control

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol:

  • Preparation: Prepare separate solutions of the analyte (~500 µg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add an equal volume of 1.0 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1.0 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Add an equal volume of 1.0 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1.0 M HCl and dilute.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature for 24 hours and dilute.

  • Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven for 48 hours. Dissolve and dilute.

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a Photodiode Array (PDA) detector.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (R > 2.0) between the main analyte peak and all major degradation product peaks.

  • The peak purity analysis (e.g., using PDA detector software) for the analyte peak in the stressed samples must pass, indicating no co-eluting peaks.

  • Significant degradation (target 5-20%) should be observed to challenge the method, but the main peak should remain identifiable.[12]

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Example Data & Acceptance Criteria:

Parameter Result Acceptance Limit
Correlation Coefficient (r²) 0.9995 ≥ 0.999
Y-intercept Close to zero Should be statistically insignificant.
Residual Plot Random scatter No obvious trend or pattern.

| Range | 50 - 150 µg/mL | Established by the linear data. |

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Experimental Protocol:

  • Prepare a placebo mixture (if applicable) or use the sample diluent.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Example Data & Acceptance Criteria:

Spiked Level Mean Recovery (%) % RSD Acceptance Limit
80% (80 µg/mL) 99.5% 0.8% 98.0% - 102.0% Recovery
100% (100 µg/mL) 100.2% 0.6% with %RSD ≤ 2.0%

| 120% (120 µg/mL)| 100.8% | 0.7% | |

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

G cluster_0 Repeatability (Intra-assay) cluster_1 Intermediate Precision (Inter-assay) Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Rep_Desc Short period Same analyst Same instrument Int_Desc Different days Different analysts Different instruments Repeatability->Rep_Desc Intermediate_Precision->Int_Desc

Caption: Levels of Precision in Method Validation.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the % RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the % RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to assess overall precision.

Acceptance Criteria:

  • Repeatability: % RSD ≤ 2.0%

  • Intermediate Precision: % RSD ≤ 2.0%

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.

  • Inject progressively more dilute solutions of the analyte.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should then be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at this concentration.

Example Data & Acceptance Criteria:

Parameter Result Acceptance Criteria
LOD 0.1 µg/mL S/N Ratio ≈ 3:1

| LOQ | 0.3 µg/mL | S/N Ratio ≈ 10:1; Precision and accuracy established. |

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage and is critical for method transfer between labs.[8]

Experimental Protocol:

  • Prepare a system suitability solution and a test sample.

  • Analyze these samples while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Column Temperature (e.g., ± 5 °C)

    • Organic Modifier Composition (e.g., ± 2%)

  • Evaluate the effect on system suitability parameters and the assay result.

Acceptance Criteria:

  • System suitability parameters must remain within the acceptance criteria for all varied conditions.

  • The assay result of the test sample should not change significantly from the result under normal conditions.

Conclusion

The validation of an analytical method is a systematic and evidence-based process that underpins the reliability of all subsequent quality control testing. This guide has established that Reversed-Phase HPLC is the most appropriate technique for the quantification of this compound due to its inherent specificity and sensitivity. By rigorously following the detailed validation protocols for specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and drug development professionals can establish a scientifically sound and regulatory-compliant method. The successful execution of these validation steps ensures that the method is fit for its intended purpose, providing trustworthy data for the control of a critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Q2R1.pptx. Slideshare. [Link]

  • Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

  • Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. [Link]

  • G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst (RSC Publishing). [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced Degradation – A Review. Crimson Publishers. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. MDPI. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. Semantic Scholar. [Link]

  • Method Development and Validation for the Quantification of Abametapir in Biological Matrices by LC-ESI-MS/MS. ResearchGate. [Link]

  • Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. PubMed. [Link]

  • a mini review on bioanalytical method development and validation. IJPSR. [Link]

  • Ninhydrin test (Detection of alpha amino acids). YouTube. [Link]

  • Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation. PubMed. [Link]

  • Quantitative Estimation of Amino Acids by Ninhydrin. Virtual Labs. [Link]

  • A Quantitative and Qualitative High Performance Liquid Chromatographic Determination of Aceclofenac Specified Impurity-B (Methyl[2-[(2, 6-dichlorophenyl)amino] phenyl]acetate) in Aceclofenac Bulk Drug. ResearchGate. [Link]

  • Guideline on Bioanalytical Method Validation and Study Sample Analysis. BfArM. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

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A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of Methyl 2-amino-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. Methyl 2-amino-2-(thiophen-2-yl)acetate, a heterocyclic amino acid ester, represents a valuable scaffold in medicinal chemistry due to the established biological significance of both thiophene and α-amino acid motifs.[1] The confirmation of its molecular structure is not merely a procedural step but a critical determinant of its downstream application and viability. This guide provides an in-depth comparison of the primary spectroscopic techniques for the structural confirmation of this target molecule, supported by predictive data based on analogous compounds and established principles. We will also explore alternative analytical methodologies that offer complementary information.

The Spectroscopic Triad: NMR, IR, and Mass Spectrometry

The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) forms the bedrock of modern small molecule structural analysis. Each technique probes different aspects of the molecular architecture, and their combined data provides a comprehensive and unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment of each atom and how they are connected.

In the ¹H NMR spectrum of this compound, we expect to observe distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity of these signals provide a wealth of structural information.

  • Thiophene Ring Protons: The 2-substituted thiophene ring will exhibit a characteristic set of signals in the aromatic region (typically δ 6.5-8.0 ppm). These protons will show coupling to each other (cis and trans coupling), resulting in distinct splitting patterns (doublets, triplets, or doublet of doublets).

  • α-Proton: The proton attached to the chiral center (the carbon bearing the amino and ester groups) is expected to appear as a singlet or a broad singlet. Its chemical shift will be influenced by the neighboring electron-withdrawing groups.

  • Methyl Ester Protons: A sharp singlet corresponding to the three equivalent protons of the methyl group will be observed, typically in the δ 3.5-4.0 ppm region.

  • Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration due to hydrogen bonding. This peak may also exchange with D₂O, leading to its disappearance from the spectrum, a classic confirmatory test for labile protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically appearing in the δ 170-175 ppm region.

  • Thiophene Ring Carbons: The four carbon atoms of the thiophene ring will have distinct chemical shifts in the aromatic region (δ 120-150 ppm). The carbon directly attached to the α-carbon will be significantly influenced by its substituent.[2]

  • α-Carbon: The chiral carbon atom will resonate at a chemical shift influenced by the attached nitrogen and carbonyl functionalities.

  • Methyl Ester Carbon: The carbon of the methyl ester group will appear as a sharp signal in the upfield region of the spectrum, typically around δ 50-55 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

For this compound, the IR spectrum will be dominated by the following key absorptions:

  • N-H Stretching: The primary amine will show two characteristic medium-intensity sharp peaks in the 3300-3500 cm⁻¹ region.[3][4]

  • C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group will be prominent in the 1735-1750 cm⁻¹ region.[4][5]

  • C-H Stretching: Aromatic C-H stretches from the thiophene ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.

  • C-O Stretching: The C-O single bond of the ester will exhibit a strong absorption in the 1000-1300 cm⁻¹ region.

  • Thiophene Ring Vibrations: The characteristic ring stretching and bending vibrations of the thiophene ring will be present in the fingerprint region (below 1500 cm⁻¹).[6][7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the elemental composition of the molecule with high accuracy.

For this compound (Molecular Formula: C₇H₉NO₂S), the expected monoisotopic mass is approximately 171.0354 Da.[8] In an HRMS experiment, observing a molecular ion peak ([M+H]⁺) at m/z 172.0427 would strongly support the proposed structure.

The fragmentation pattern in the mass spectrum will also be diagnostic. Common fragmentation pathways for α-amino acid esters include the loss of the ester group, the amino group, and cleavage of the Cα-C(thiophene) bond.

Comparative Analysis with Alternative Methodologies

While the spectroscopic triad provides a robust confirmation of structure, other analytical techniques can offer complementary and sometimes essential information, particularly regarding stereochemistry and solid-state arrangement.

Technique Information Provided Advantages Limitations Applicability to Target Molecule
NMR, IR, MS Connectivity, Functional Groups, Molecular Weight, FragmentationUnambiguous structural elucidation for most organic molecules.Does not directly provide information on stereochemistry or solid-state packing.Essential for primary structural confirmation.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity and separation.[3][9][10]Crucial for determining the stereochemical integrity of the chiral center.Does not provide detailed structural information. Requires a suitable chiral stationary phase.Highly recommended, as the α-carbon is a stereocenter with potential biological implications.[4][11]
X-ray Crystallography Absolute 3D structure in the solid state, including stereochemistry and intermolecular interactions.[12][13][14]Provides the most definitive structural proof.Requires a single, high-quality crystal, which can be challenging to obtain.[15]The "gold standard" for absolute structural confirmation if a suitable crystal can be grown.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR Analysis

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam and record the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Resolution Mass Spectrometry (HRMS)

Protocol for HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the instrument is calibrated to provide high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Visualizing the Workflow

The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:

structural_confirmation_workflow cluster_primary Primary Spectroscopic Analysis cluster_alternative Complementary Analysis NMR NMR Spectroscopy (¹H & ¹³C) Confirmation Structural Confirmation NMR->Confirmation IR FT-IR Spectroscopy IR->Confirmation MS Mass Spectrometry (HRMS) MS->Confirmation HPLC Chiral HPLC Xray X-ray Crystallography Compound Methyl 2-amino-2- (thiophen-2-yl)acetate Compound->NMR Connectivity Compound->IR Functional Groups Compound->MS Molecular Formula Confirmation->HPLC Stereochemistry Confirmation->Xray Absolute Structure

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound is reliably achieved through the integrated application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. While these methods are sufficient for determining the molecular connectivity, for applications in drug development where stereochemistry is paramount, complementary techniques such as chiral HPLC are indispensable. For absolute and unambiguous proof of structure, X-ray crystallography remains the definitive method, contingent on the ability to produce high-quality single crystals. By following the outlined protocols and understanding the principles behind each technique, researchers can confidently and accurately characterize this and other novel small molecules.

References

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  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic.
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  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC.
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  • Taylor & Francis. (2022).
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
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  • Fluorochem. (n.d.). METHYL (2R)-2-AMINO-2-(THIOPHEN-2-YL)
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  • PubChemLite. (n.d.). Methyl 2-amino-2-(thiophen-2-yl)
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv
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  • PubChem. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)
  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxyl
  • Scimplify. (n.d.). Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) (CAS NO : 141109-19-5).
  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids.
  • Diva-portal.org. (n.d.).
  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

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Safety Operating Guide

Methyl 2-amino-2-(thiophen-2-yl)acetate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-2-(thiophen-2-yl)acetate (often supplied as the hydrochloride salt, CAS: 132289-66-8) is a sulfur-containing amino acid derivative used primarily as a synthetic intermediate. Proper disposal requires strict adherence to organic hazardous waste protocols, with specific attention paid to its sulfur content and amine functionality .

Core Directive: This compound must never be disposed of via sanitary sewer systems. It requires thermal destruction (incineration) at a permitted facility.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate characterization. The presence of the thiophene ring introduces sulfur-specific combustion hazards (SOx generation) that dictate waste stream segregation.

PropertyData
Chemical Name This compound (Hydrochloride)
CAS Number 132289-66-8 (HCl salt); 63856-06-4 (Free base)
Molecular Formula C₇H₉NO₂S[1][2][3][4] · HCl
Physical State White to off-white solid (Salt); Oily liquid (Free base)
Primary Hazards Irritant (Skin/Eye/Respiratory), Combustible (Organic)
Waste Class Non-Halogenated Organic (High Sulfur Potential)
GHS Classification & Risk Assessment[3]
  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[5][6]

  • Combustion Hazard: Upon incineration, this compound releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) . Waste facilities must be notified of high-sulfur content to manage scrubber loads.

Pre-Disposal Handling & Segregation

Scientific Rationale: The amine group is a weak base and a reducing agent; the thiophene ring is electron-rich. Mixing this waste with strong oxidizers can lead to exothermic reactions or the formation of unstable intermediates.

Compatibility Matrix
Incompatible ClassRisk FactorAction
Strong Oxidizers (Nitric Acid, Peroxides)Fire/ExplosionSTRICT SEGREGATION REQUIRED
Strong Acids Exothermic Salt FormationSegregate; do not mix concentrated streams.
Hypochlorites (Bleach) Chloramine FormationDO NOT USE for deactivation.
Halogenated Solvents Cross-ContaminationKeep separate unless total halogen content is <2%.

Disposal Procedures: Step-by-Step

Do not attempt chemical deactivation (e.g., oxidation) in the laboratory. The stability of the thiophene ring makes simple neutralization ineffective and potentially hazardous.

Workflow Visualization: Waste Stream Decision Tree

WasteDecisionTree Start Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidPath Solid Reagent / Salt IsSolid->SolidPath Yes LiquidPath Reaction Mixture / Mother Liquor IsLiquid->LiquidPath Yes DebrisPath Contaminated Debris (Gloves/Paper) IsLiquid->DebrisPath No (Debris) SolidStep1 1. Double-bag in polyethylene bags SolidPath->SolidStep1 LiquidStep1 1. Check Solvent Compatibility LiquidPath->LiquidStep1 DebrisStep1 1. Collect in clear hazardous waste bag DebrisPath->DebrisStep1 SolidStep2 2. Place in Wide-Mouth Drum SolidStep1->SolidStep2 SolidStep3 3. Label: 'Hazardous Waste - Toxic Solid' SolidStep2->SolidStep3 LiquidStep2 2. Collect in HDPE/Glass Carboy LiquidStep1->LiquidStep2 LiquidStep3 3. Tag: 'Non-Halogenated Organic - Contains Sulfur' LiquidStep2->LiquidStep3 DebrisStep2 2. Treat as Solid Hazardous Waste DebrisStep1->DebrisStep2

Figure 1: Decision logic for segregating this compound waste streams.

Protocol A: Solid Waste (Excess Reagent)
  • Containment: Transfer the solid material into a compatible screw-top container (HDPE or Amber Glass).

  • Secondary Containment: Place the primary container inside a clear polyethylene bag and seal it (tape or zip-tie).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: this compound.

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in a designated satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Solutions)
  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Segregation:

    • If Non-Halogenated : Pour into the "Organic Solvents (Non-Halogenated)" carboy.

    • If Halogenated : Pour into the "Halogenated Waste" carboy.

  • Critical Labeling: You must note "Contains Thiophene/Sulfur" on the waste tag.

    • Why? High sulfur content can damage catalytic converters in standard incinerators. Waste handlers need this data to route the drum to a facility with appropriate SOx scrubbers [1].

Emergency Spill Response

Scenario: A 50g bottle of the solid hydrochloride salt shatters on the floor.

Spill Workflow Visualization

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Nitrile, Goggles, N95) Alert->PPE Contain 3. Containment (Cover with wet paper towel) PPE->Contain Clean 4. Cleanup (Scoop -> Bag -> Wipe) Contain->Clean Disposal 5. Disposal (Label as Hazardous Debris) Clean->Disposal

Figure 2: Immediate response protocol for solid spills.

  • Evacuate & Ventilate: If dust is airborne, evacuate the immediate area for 15 minutes to allow settling.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If working with large quantities of powder, use an N95 respirator to prevent inhalation of the amine salt.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust generation. Gently sweep into a dustpan.

    • Liquids: Cover with vermiculite or clay absorbent pads.

  • Decontamination: Wipe the surface with a mild soap and water solution. Do not use bleach , as it may react with the amine to form chloramines.

  • Disposal: Place all spill debris (towels, absorbent, gloves) into a clear plastic hazardous waste bag and label as "Contaminated Debris - Thiophene Derivative".

Regulatory & Compliance Context

  • EPA (USA): This chemical is not explicitly P-listed or U-listed. However, it is regulated as a characteristic hazardous waste if it exhibits ignitability (D001) in solution.

  • Sewer Ban: Under 40 CFR 403.5 , introducing pollutants that can cause toxic gases, vapors, or fumes (like thiophene derivatives) into a POTW (Publicly Owned Treatment Works) is prohibited [2].

  • Incineration Standards: The presence of sulfur requires disposal at a facility compliant with the Clean Air Act for SOx emissions.

References

  • National Institutes of Health (NIH) - PubChem. this compound hydrochloride | Safety and Hazards. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). General Pretreatment Regulations for Existing and New Sources of Pollution (40 CFR 403.5). Available at: [Link]

Sources

Personal Protective Equipment & Handling Guide: Methyl 2-amino-2-(thiophen-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

Methyl 2-amino-2-(thiophen-2-yl)acetate is a specialized heterocyclic amino acid ester used primarily as a chiral intermediate in drug discovery. Due to the presence of the thiophene ring and the free amine, this compound exhibits sensitivity to oxidation and hydrolysis.

Most commercial sources supply this compound as the Hydrochloride Salt (HCl) to improve stability. The free base is significantly less stable and prone to rapid degradation.

ParameterDetails
Chemical Name This compound (often supplied as HCl salt)
CAS Number 132289-66-8 (HCl salt) / 1135272-76-2 (Free base - generic ref)
Molecular Formula C₇H₉NO₂S (Free Base) | C₇H₁₀ClNO₂S (HCl Salt)
Physical State Off-white to pale yellow solid (HCl salt) | Viscous oil (Free base)
Storage Requirement 2–8°C , Hygroscopic, Store under Argon/Nitrogen.

Risk Assessment & Hazard Identification (GHS)[1]

Note: As a research chemical, comprehensive toxicological data (LD50) may be incomplete. The following classification is derived from structural analogs (thiophene derivatives and alpha-amino esters) using the Precautionary Principle.

Core Hazards
  • Skin & Eye Irritation (H315, H319): The free amine is basic and can cause chemical burns or severe dermatitis upon prolonged contact.

  • Respiratory Irritation (H335): Dust from the HCl salt is a potent respiratory irritant.

  • Sensitization: Thiophene derivatives have a structural alert for skin sensitization.

  • Stench: While less volatile than thiophene, the free base can release sulfurous odors, requiring odor control measures.

Hazard Severity Matrix
Hazard ClassGHS CategorySignal WordH-Statement
Skin Corrosion/IrritationCategory 2WARNING Causes skin irritation.[1][2]
Serious Eye DamageCategory 2AWARNING Causes serious eye irritation.[1][2]
STOT - Single ExposureCategory 3WARNING May cause respiratory irritation.[1][2][3][4]
Acute Toxicity (Oral)Category 4WARNING Harmful if swallowed (Predicted).

Personal Protective Equipment (PPE) Matrix

The selection of PPE depends on the operational scale and the physical state of the substance.

PPE Selection Table
ComponentSmall Scale (<1 g) Scale-Up (>10 g) Solution Phase (Organic Solvents)
Eye Protection Safety Glasses with side shields (ANSI Z87.1)Chemical Splash GogglesChemical Splash Goggles
Hand Protection Nitrile (0.11 mm) - Double gloving recommendedNitrile (0.11 mm) + Outer Nitrile (0.2 mm)Laminate (Silver Shield) if using DCM/THF; Nitrile OK for MeOH/EtOAc.
Body Protection Standard Cotton Lab CoatTyvek® Lab Coat (Disposable) + ApronChemical Resistant Apron (if pouring)
Respiratory Fume Hood (Face velocity > 0.5 m/s)Fume Hood + N95 (if solid handling outside hood)Fume Hood (Mandatory)
Critical Glove Data (Permeation)
  • Nitrile : Good protection against the solid salt. Poor protection against the free base dissolved in Dichloromethane (DCM).

  • Silver Shield / 4H : Required if handling concentrated solutions in penetrating solvents (DCM, Chloroform).

Visual Workflow: PPE Decision Logic

PPE_Decision_Tree Start Start: Assess Operation State Physical State? Start->State Solid Solid (HCl Salt) State->Solid Liquid Solution / Free Base State->Liquid Qty Quantity > 10g? Solid->Qty Solvent Solvent Type? Liquid->Solvent PPE_Level1 Level 1: Nitrile Gloves, Safety Glasses, Lab Coat Qty->PPE_Level1 No PPE_Level2 Level 2: Double Nitrile, Goggles, Tyvek Sleeves Qty->PPE_Level2 Yes Solvent->PPE_Level1 Water/MeOH PPE_Level3 Level 3: Laminate Gloves, Goggles, Fume Hood Solvent->PPE_Level3 DCM/THF/DMF

Figure 1: PPE Selection Decision Tree based on physical state and solvent compatibility.

Operational Handling Protocols

A. Storage & Stability[3][4][5][6][7][8]
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: The free amine is air-sensitive. Store under Argon or Nitrogen . The HCl salt is more stable but hygroscopic; keep the container tightly sealed with Parafilm.

  • Segregation: Store away from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases.[5]

B. Weighing & Transfer (Solid HCl Salt)
  • Location: Weigh inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Tools: Use disposable spatulas to prevent cross-contamination.

C. Reaction Setup (Free Base Generation)

The HCl salt is often neutralized in situ to generate the reactive free amine.

  • Suspend the HCl salt in the reaction solvent (e.g., DCM or THF).

  • Add a tertiary amine base (e.g., Triethylamine or DIPEA) slowly at 0°C .

  • Caution: This generates heat and triethylammonium chloride salts. Ensure adequate stirring.

  • Proceed immediately with the subsequent reaction (e.g., amide coupling) to avoid decomposition of the free thiophene amine.

Emergency Response & Spill Management

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes.[6] Do not use ethanol (may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][6][7] Remove contact lenses.[8][6][7] Seek medical attention.

Spill Cleanup Protocol

Spill Kit Requirements: Universal absorbent pads, vermiculite, nitrile gloves, hazardous waste bags.

Spill_Response Alert 1. Alert & Evacuate (If >10g or aerosolized) PPE 2. Don PPE (Goggles, Double Gloves) Alert->PPE Contain 3. Containment Cover with Vermiculite/Pads PPE->Contain Clean 4. Decontamination Wipe with 5% Bleach (Odor Control) then Water Contain->Clean Dispose 5. Disposal Seal in HazWaste Bag Label 'Sulfur Organic' Clean->Dispose

Figure 2: Step-by-step spill response workflow.

Waste Disposal & Deactivation

Crucial: Do not dispose of down the drain. This compound contains sulfur and nitrogen, requiring specific incineration pathways.

Waste StreamDescriptionTreatment Method
Solid Waste Contaminated gloves, paper towels, solid chemical.High-Temperature Incineration . Label as "Solid Organic Waste (Contains Sulfur)".
Liquid Waste (Halogenated) Solutions in DCM, Chloroform.Halogenated Organic Waste .
Liquid Waste (Non-Hal) Solutions in MeOH, EtOAc, Acetone.Non-Halogenated Organic Waste .
Aqueous Waste Aqueous layers from extractions.Check pH (adjust to 6-9). Label as "Aqueous Waste with Trace Organics".

Deactivation of Residues: Glassware contaminated with the thiophene amine can be soaked in a dilute bleach solution (1-2% NaOCl) for 1 hour to oxidize sulfur compounds and eliminate odors before standard washing. Warning: Ensure no acid is present to avoid chlorine gas generation.

References

  • BLD Pharm . Safety Data Sheet: this compound hydrochloride. Retrieved from

  • PubChem . Compound Summary: Thiophene-2-ethylamine derivatives (Analog Read-Across). National Library of Medicine. Retrieved from

  • Fisher Scientific . Safety Data Sheet: Thiophene Derivatives Handling. Retrieved from

  • New Jersey Department of Health . Hazardous Substance Fact Sheet: Thiophene. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.